N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a carboxamide group, which can enhance its chemical stability and reactivity.
Properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3/c1-30-19-12-13-21(25(16-19)31-2)24-17-22(20-10-6-7-11-23(20)28-24)26(29)27-15-14-18-8-4-3-5-9-18/h6-8,10-13,16-17H,3-5,9,14-15H2,1-2H3,(H,27,29) |
InChI Key |
CQCSTVMSMGYQMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached through a Heck reaction, where the quinoline derivative is reacted with cyclohexenyl bromide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the potential of quinoline derivatives, including N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide, as antimalarial agents. The compound exhibits significant potency against Plasmodium falciparum, the causative agent of malaria.
Efficacy and Pharmacokinetics
In vivo studies have shown that derivatives of quinoline-4-carboxamides can achieve excellent oral efficacy in mouse models infected with P. berghei. For instance, one derivative demonstrated an effective dose (ED90) below 1 mg/kg when dosed orally over four days, indicating promising therapeutic potential .
Anticancer Properties
Beyond its antimalarial applications, compounds similar to this compound have been investigated for their anticancer properties.
Cytotoxicity Studies
Research indicates that various quinoline derivatives exhibit cytotoxic effects against different cancer cell lines. For example, studies have shown that certain modifications to the quinoline structure can enhance its ability to induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the anticancer activity of these compounds. Modifications to the phenyl and cyclohexene groups can significantly affect their biological activity and selectivity towards cancer cells .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step processes that typically include cyclization reactions and functional group modifications.
Synthetic Pathways
The synthetic routes often employ methodologies such as:
- Enantioselective synthesis : This approach is crucial for producing compounds with specific stereochemistry that can enhance biological activity.
- Functionalization : Introducing various substituents on the quinoline ring can tailor the compound's pharmacological profile.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the quinoline core could interact with various molecular targets, such as enzymes or receptors, potentially inhibiting or activating their function. The carboxamide group could enhance the compound’s binding affinity and stability, while the cyclohexenyl and dimethoxyphenyl groups could modulate its overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar structure but with a methoxybenzene group instead of a dimethoxyphenyl group.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Lacks the quinoline core and carboxamide group, making it less complex.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexenyl group but lacks the quinoline core and carboxamide group.
Uniqueness
- The combination of the quinoline core, carboxamide group, and dimethoxyphenyl group in N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide makes it unique, potentially offering a distinct set of chemical and biological properties not found in similar compounds.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that have investigated the biological activities associated with this compound and its derivatives.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, a study on substituted quinoline-2-carboxamides demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis and Mycobacterium kansasii, with some compounds exhibiting lower toxicity against human cell lines compared to standard treatments like isoniazid .
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives tested against different mycobacterial species:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | 0.5 | M. tuberculosis |
| N-Cyclohexylquinoline-2-carboxamide | 0.8 | M. kansasii |
| N-(2-Phenylethyl)quinoline-2-carboxamide | 1.0 | M. avium paratuberculosis |
Anticancer Activity
Research has also explored the anticancer properties of quinoline derivatives. A recent study indicated that certain modifications to the quinoline structure could enhance cytotoxicity against various cancer cell lines while minimizing effects on normal cells . The compound's ability to inhibit cancer cell motility and alter signaling pathways was particularly noted.
Case Studies
Case Study 1: Antimycobacterial Efficacy
In a comparative study, several quinoline derivatives were synthesized and evaluated for their efficacy against mycobacterial strains. The results indicated that this compound exhibited promising activity with an IC50 value comparable to established drugs .
Case Study 2: Anticancer Mechanisms
A study focused on the mechanisms of action of quinoline derivatives revealed that this compound could induce apoptosis in cancer cells through caspase activation pathways. This finding supports its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
The biological activity of quinolines is often correlated with their structural features. Modifications at specific positions on the quinoline ring can significantly influence their antimicrobial and anticancer properties. For instance:
- Substituents at Position 4 : Presence of methoxy or dimethoxy groups enhances antibacterial activity.
- Cyclohexene Ring : The cyclohexene moiety contributes to increased lipophilicity, improving cellular uptake.
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
Answer:
Synthesis of this carboxamide derivative involves multi-step reactions, including amide coupling, cyclization, and functional group protection. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCI/HOBt or DCC to minimize side reactions .
- Quinoline Core Construction : Employ cyclization via Friedländer or Pfitzinger reactions, optimizing temperature (80–120°C) and solvent (e.g., acetic acid or DMF) .
- Yield Optimization :
Example Protocol from Analogous Synthesis (Yield: 97.4%) :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Reduction | 5% Pd/C, H₂, MeOH, RT, 1 h | 97.4% | ¹H-NMR (DMSO-d₆): δ 12.08 (s, NH), 8.08 (d, ArH) |
Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?
Answer:
Discrepancies between X-ray crystallography (solid-state) and NMR/MS (solution-phase) data often arise from conformational flexibility or solvent effects.
- Crystallography : Resolve absolute configuration and confirm quinoline planarity (e.g., monoclinic system, space group P2₁/c, β = 93.49°) .
- NMR Analysis : Compare coupling constants (e.g., J = 7.2 Hz for aromatic protons) with computed DFT models to identify rotational barriers .
- Mitigation : Use dynamic NMR or variable-temperature studies to probe equilibria (e.g., cyclohexenyl group puckering) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While specific toxicity data are limited, general guidelines from analogous quinoline-carboxamides include:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How do substituents (e.g., cyclohexenyl, dimethoxyphenyl) influence biological activity?
Answer:
- Cyclohexenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.5 predicted) .
- Dimethoxyphenyl Moiety : Modulates electron density, potentially interacting with aromatic residues in target proteins (e.g., kinase ATP pockets) .
- SAR Studies : Compare analogs (e.g., 4-(adamantyl)quinolines with antitubercular IC₅₀ <1 μM) to identify critical substituents .
Basic: Which analytical methods are most reliable for purity assessment?
Answer:
- HPLC : Use C18 columns, acetonitrile/water (0.1% TFA) gradient; target ≥95% purity .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 439.10) and isotopic pattern .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How can computational modeling predict metabolic stability or off-target effects?
Answer:
- Metabolism Prediction : Use ADMET software (e.g., SwissADME) to identify labile sites (e.g., methoxy groups prone to demethylation) .
- Docking Studies : Target quinoline scaffold to cytochrome P450 isoforms (e.g., CYP3A4) to assess interaction risks .
- Off-Target Profiling : Screen against PubChem BioAssay datasets to flag unintended kinase inhibition .
Advanced: What strategies address low solubility in aqueous buffers during bioassays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide .
- Nanoformulation : Encapsulate in liposomes (size ~100 nm, PDI <0.2) for sustained release .
Basic: How should long-term storage conditions be optimized to prevent degradation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
